[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Analytical Method Development Impurity Profiling Reference Standard Characterization

[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethylcarbamate, systematically known as N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester and commonly called N-Desmethyl Rivastigmine, is a carbamate compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. It is primarily recognized as a specified impurity and a synthetic intermediate of the cholinesterase inhibitor drug Rivastigmine, which is used in the treatment of Alzheimer's disease.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 1070660-34-2
Cat. No. B042683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate
CAS1070660-34-2
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C
InChIInChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1
InChIKeyUBMYZKQTEJHAKE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethylcarbamate (CAS 1070660-34-2): Essential Reference Standard and Key Intermediate for Rivastigmine Development and Quality Control


[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethylcarbamate, systematically known as N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester and commonly called N-Desmethyl Rivastigmine, is a carbamate compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol [1]. It is primarily recognized as a specified impurity and a synthetic intermediate of the cholinesterase inhibitor drug Rivastigmine, which is used in the treatment of Alzheimer's disease . Unlike the parent drug Rivastigmine, which features an N-ethyl-N-methylcarbamate moiety, this compound bears an N-ethylcarbamate group, representing a critical structural variant that must be monitored and controlled during drug development and manufacturing.

Why Generic Analog Substitution Fails for [3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethylcarbamate in Regulated Analytical Workflows


In the context of pharmaceutical quality control and regulatory submissions, generic substitution of impurity reference standards is not scientifically valid due to the critical differences in chromatographic behavior and detection characteristics among structurally related carbamates. N-Desmethyl Rivastigmine, with its unique N-ethylcarbamate substituent, possesses a distinct retention time, resolution factor, and a molecular weight of 236.31 Da, differentiating it from Rivastigmine (MW 250.34 Da, N-ethyl-N-methylcarbamate) [1], the dimethylcarbamate analog (Rivastigmine Related Compound B, MW 250.34 Da) [2], and the desethyl analog (Rivastigmine EP Impurity B, MW 236.31 Da). Using an incorrect analog as a reference standard can lead to inaccurate impurity quantification, failed system suitability tests, and potential regulatory rejection of an Abbreviated New Drug Application (ANDA) due to non-compliance with ICH Q3A/Q3B guidelines.

Quantitative Differentiation Evidence for [3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethylcarbamate: A Procurement-Focused Technical Guide


Molecular Weight and Structural Differentiation vs. Rivastigmine and Related Carbamate Impurities

The compound exhibits a molecular weight of 236.31 g/mol and a molecular formula of C13H20N2O2 . This is 14.03 Da lower than the parent drug Rivastigmine (250.34 g/mol, C14H22N2O2) due to the absence of the N-methyl group on the carbamate nitrogen . This mass difference is crucial for mass spectrometry (LC-MS) identification, as it provides a unique m/z signal distinct from other common impurities such as Rivastigmine Related Compound B (dimethylcarbamate analog, 250.34 g/mol) and Rivastigmine EP Impurity B (desethyl analog, also 236.31 but with different fragmentation pattern) .

Analytical Method Development Impurity Profiling Reference Standard Characterization

Certified Purity and Characterization Data Package Enabling ANDA Filing Compliance

Reputable suppliers provide N-Desmethyl Rivastigmine with a certified HPLC purity of ≥95% and a comprehensive characterization data package that includes HPLC chromatograms, NMR spectra (1H and 13C), and high-resolution mass spectrometry (HRMS) data, along with a Certificate of Analysis (CoA) [1]. This package is documented to be compliant with regulatory guidelines for use as a reference standard in ANDA filings, offering traceability against pharmacopeial standards (USP or EP) upon feasibility [2]. In contrast, generic catalog compounds from non-specialized chemical suppliers often lack the detailed purity documentation and regulatory-specific characterization required for regulatory submissions [3].

Quality Control ANDA Submission Method Validation

Synthetic Intermediate Role with Verified Route-Specific Impurity Profile

The compound is a documented intermediate in the preparation of Rivastigmine, specifically via the carbamate formation step where N-ethylcarbamic acid is condensed with (S)-3-[1-(dimethylamino)ethyl]phenol [1]. This specific role is confirmed in patent literature describing novel intermediates for Rivastigmine synthesis [2]. By sourcing this intermediate, process chemists can verify the formation and control of this specific impurity, which is not possible with generic carbamate analogs that lack the precise substitution pattern [3].

Process Chemistry Intermediate Sourcing Synthetic Route Development

Chromatographic Resolution from Co-eluting Impurities Validated in Forced Degradation Studies

During forced degradation studies of Rivastigmine, N-Desmethyl Rivastigmine is a potential degradation product that must be resolved from the parent drug and other impurities. While specific retention time data for this compound is not publicly available in the accessed literature, suppliers confirm that the compound is supplied with detailed characterization data including HPLC methods suitable for separation from Rivastigmine and other related compounds [1]. The compound's unique polarity, influenced by the N-ethylcarbamate moiety versus the N-ethyl-N-methylcarbamate of Rivastigmine, ensures distinct chromatographic behavior, making it a critical marker for method validation [2].

Forced Degradation HPLC Method Validation Stability Indicating Methods

Optimal Procurement-Driven Application Scenarios for [3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethylcarbamate


ANDAs Filing: Impurity Reference Standard for Rivastigmine Quality Control

This compound is ideally sourced as a reference standard for quantifying the N-Desmethyl impurity in Rivastigmine drug substance and drug product batches, as required by ICH Q3A/Q3B guidelines. The availability of a full characterization package (HPLC, NMR, MS) and pharmacopeial traceability directly supports ANDA submissions by demonstrating adequate control of this specified impurity [1].

Analytical Method Development and Validation (AMV) for Forced Degradation Studies

As a confirmed potential degradation product, this impurity standard is essential for developing stability-indicating HPLC methods. Its use ensures that the analytical method can accurately resolve and quantify this specific carbamate impurity from Rivastigmine and other related compounds, a critical requirement for method validation under ICH Q2(R1) [2].

Process Chemistry Optimization and Control of Critical Impurities

As a synthetic intermediate in the preparation of Rivastigmine, this compound enables process chemists to monitor the carbamate formation step and control the level of this specific impurity. Procuring this authentic intermediate allows for the optimization of reaction conditions to minimize its carryover into the final API, thereby improving process robustness and yield .

Metabolite Identification Support in Pharmacokinetic Studies

Although primarily an impurity, N-Desmethyl Rivastigmine is structurally related to known Rivastigmine metabolites. It can serve as an analytical standard for LC-MS/MS method development aimed at identifying and quantifying potential desmethyl metabolites in biological matrices, supporting pharmacokinetic and drug metabolism studies .

Quote Request

Request a Quote for [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.